molecular formula C25H32O7 B1219541 Perlatolinic acid CAS No. 529-47-5

Perlatolinic acid

Cat. No.: B1219541
CAS No.: 529-47-5
M. Wt: 444.5 g/mol
InChI Key: UTAQXQVSEKIWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perlatolinic acid can be synthesized through the extraction and isolation from lichen species. The process typically involves the use of ethanolic crude extracts, followed by chromatographic techniques to isolate the compound. The specific reaction conditions may vary depending on the lichen species and the desired purity of the compound .

Industrial Production Methods: advancements in biotechnological methods and synthetic biology could potentially lead to more efficient industrial production processes in the future .

Chemical Reactions Analysis

Types of Reactions: Perlatolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Perlatolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying depsides and their chemical properties.

    Biology: The compound exhibits significant anti-inflammatory activity, making it a valuable tool for studying inflammation pathways.

    Medicine: Due to its anti-inflammatory properties, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases.

    Industry: The compound’s phytotoxic properties make it a candidate for developing natural herbicides

Mechanism of Action

Perlatolinic acid exerts its effects through multiple molecular targets and pathways. It inhibits microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase, which are key enzymes involved in the inflammatory response. Additionally, it impairs the recruitment of leukocytes to inflammatory sites, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Perlatolinic acid is unique due to its multi-targeting anti-inflammatory profile, which allows it to inhibit multiple enzymes and pathways involved in inflammation. This makes it a promising candidate for developing new anti-inflammatory therapies .

Properties

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O7/c1-4-6-8-10-16-13-19(15-20(26)22(16)24(28)29)32-25(30)23-17(11-9-7-5-2)12-18(31-3)14-21(23)27/h12-15,26-27H,4-11H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQXQVSEKIWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200943
Record name Perlatolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-47-5
Record name Perlatolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perlatolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perlatolinic acid
Reactant of Route 2
Perlatolinic acid
Reactant of Route 3
Perlatolinic acid
Reactant of Route 4
Reactant of Route 4
Perlatolinic acid
Reactant of Route 5
Perlatolinic acid
Reactant of Route 6
Perlatolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.